2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide
Description
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields of science and industry
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-15-5-8-19(9-6-15)14-25-21(11-12-23-25)24-22(26)18(4)27-20-10-7-16(2)17(3)13-20/h5-13,18H,14H2,1-4H3,(H,24,26) |
InChI Key |
JUDAOHYJGFRBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C)OC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves multiple steps, typically starting with the preparation of the phenoxy and pyrazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may explore its potential as a ligand for binding to specific proteins or enzymes.
Medicine: Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and pyrazole groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar compounds include:
2-(3,4-Dimethylphenoxy)propanamide: Shares the phenoxy and propanamide groups but lacks the pyrazole ring.
2-(3,4-Dimethylphenoxy)-N-methyl-N-phenylacetamide: Similar phenoxy group but different amide structure. These compounds differ in their chemical structure, which can lead to variations in their reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
